2-(3-Hydroxybutyl)phenol

Beschreibung

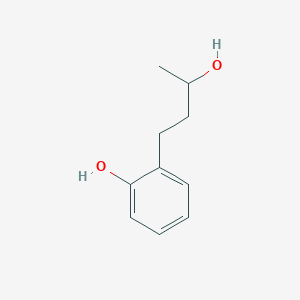

2-(3-Hydroxybutyl)phenol is a phenolic compound featuring a hydroxybutyl chain (–CH₂CH₂CH(OH)CH₃) attached to the ortho position (C2) of a phenol ring. These compounds are often isolated from plant sources or synthesized for applications in pharmaceuticals, cosmetics, and materials science .

Eigenschaften

CAS-Nummer |

6952-32-5 |

|---|---|

Molekularformel |

C10H14O2 |

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

2-(3-hydroxybutyl)phenol |

InChI |

InChI=1S/C10H14O2/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5,8,11-12H,6-7H2,1H3 |

InChI-Schlüssel |

MYBYPPLYNXJIRJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CCC1=CC=CC=C1O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxybutyl)phenol typically involves the alkylation of phenol with 3-hydroxybutyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can yield hydroquinones. Sodium borohydride is a typical reducing agent used in these reactions.

Substitution: The phenolic hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Nitro, sulfo, and halogenated derivatives of this compound

Wissenschaftliche Forschungsanwendungen

2-(3-Hydroxybutyl)phenol has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(3-Hydroxybutyl)phenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The phenolic hydroxyl group plays a crucial role in these interactions, contributing to the compound’s reactivity and efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural analogs and derivatives of 2-(3-hydroxybutyl)phenol, highlighting differences in molecular properties, sources, and research findings:

Key Structural and Functional Differences

Positional Isomerism: The position of the hydroxybutyl chain (C2, C3, or C4) significantly impacts polarity and biological activity. For example, 3-(3-hydroxybutyl)phenol from Brucea antidysenterica is highly polar, requiring advanced chromatography for isolation , whereas 4-isomers like Rhododendrol exhibit documented bioactivity in dermatology .

Chirality :

- Rhododendrol’s R-configuration at the hydroxybutyl chain is critical for its interaction with melanin biosynthesis pathways, leading to depigmentation .

Branching in Alkyl Chains: Compounds like 4-(3-hydroxy-3-methylbutyl)phenol feature branched chains, altering solubility and thermal stability compared to linear analogs .

Spectral and Analytical Data

- 3-(3-Hydroxybutyl)phenol: Characterized by DEPT-135 NMR (δ 1.5–3.5 ppm for alkyl protons) and IR (broad O–H stretch at 3200–3400 cm⁻¹) .

- 4-(3-Hydroxybutyl)-2-methoxyphenol: Identified via ESI-QTOF-MS/MS (m/z 197.1219 [M+H]⁺) and fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.